(4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone
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Overview
Description
(4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry
Preparation Methods
The synthesis of (4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone involves several steps, typically starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may involve the reaction of 4-chloro-6-fluoroquinoline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
(4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, the compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing cell death . In anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
(4-Chloro-6-fluoroquinolin-3-yl)(4-methylphenyl)methanone can be compared with other quinoline derivatives such as:
Ciprofloxacin: A well-known fluoroquinolone antibiotic that also targets bacterial DNA gyrase and topoisomerase IV.
Nalidixic Acid: An older quinolone antibiotic with a similar mechanism of action but lacking the fluorine atom, resulting in different pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-chloro-6-fluoroquinolin-3-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO/c1-10-2-4-11(5-3-10)17(21)14-9-20-15-7-6-12(19)8-13(15)16(14)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYFDRRMGIUWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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